molecular formula C15H14Cl3N3OS B15044677 N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide

Cat. No.: B15044677
M. Wt: 390.7 g/mol
InChI Key: GPHUGVRDFAGWFR-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C15H14Cl3N3OS This compound is known for its unique structural properties, which include a trichloromethyl group, a naphthalene ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide typically involves the reaction of 2,2,2-trichloroethylamine with naphthalene-1-carbamothioyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction of the trichloromethyl group can produce dichloromethyl or methyl derivatives .

Scientific Research Applications

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s thiourea moiety is known to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide is unique due to its combination of a trichloromethyl group, a naphthalene ring, and a thiourea moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H14Cl3N3OS

Molecular Weight

390.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide

InChI

InChI=1S/C15H14Cl3N3OS/c1-9(22)19-13(15(16,17)18)21-14(23)20-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,1H3,(H,19,22)(H2,20,21,23)

InChI Key

GPHUGVRDFAGWFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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